Benzene, 1-nitro-4-(triphenylethenyl)-
Overview
Description
Physical And Chemical Properties Analysis
“Benzene, 1-nitro-4-(triphenylethenyl)-” is likely to share some properties with other benzene derivatives. Benzene derivatives are usually nonpolar molecules and are often colorless liquids or solids with a characteristic aroma . They are immiscible with water but readily miscible with organic solvents .Scientific Research Applications
Electronic Device Applications
Benzene derivatives like 1-nitro-4-(triphenylethenyl)- have been utilized in molecular electronic devices. A specific molecule containing a nitroamine redox center demonstrated significant applications in this area. It was employed in the active self-assembled monolayer of an electronic device, exhibiting negative differential resistance and a remarkable on-off peak-to-valley ratio exceeding 1000:1 (Chen, Reed, Rawlett, & Tour, 1999).
Polymer and Material Science
Tetraphenylethene-containing diyne, similar to 1-nitro-4-(triphenylethenyl)-, has shown promising applications in polymer and material science. A study demonstrated the synthesis of a hyperbranched polymer with high thermal stability and fluorescence properties, useful for applications like fluorescent photopatterning, optical limiting, and explosive detection (Hu et al., 2012).
Metal Complex Synthesis
The use of benzo[1,2-b;4,5-bʹ]dithiophene as a bridge ligand in binuclear iron ethynylene and ruthenium vinylene complexes demonstrates the significance of benzene derivatives in metal complex synthesis. These complexes exhibit unique redox characteristics and optical properties, which are valuable in various scientific and industrial applications (Ou et al., 2017).
Environmental Monitoring
In environmental science, nitro-PAHs like 1-nitro-4-(triphenylethenyl)-benzene have been investigated as potential molecular markers for urban stormwater runoff. They offer insight into the source specificity and persistence of these compounds in environmental samples (Zeng, Tran, & Young, 2004).
Atmospheric Chemistry
Nitro derivatives of polycyclic aromatic hydrocarbons, including compounds similar to 1-nitro-4-(triphenylethenyl)-benzene, have been studied for their formation and behavior in atmospheric reactions. These reactions are significant in understanding the environmental impact of such compounds, particularly their role in forming directly mutagenic substances in smog (Pitts et al., 1978).
properties
IUPAC Name |
1-nitro-4-(1,2,2-triphenylethenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO2/c28-27(29)24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJJCYNCZNOROV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438743 | |
Record name | Benzene, 1-nitro-4-(triphenylethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-nitro-4-(triphenylethenyl)- | |
CAS RN |
166264-70-6 | |
Record name | Benzene, 1-nitro-4-(triphenylethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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